2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
371116-78-8 |
|---|---|
Molecular Formula |
C24H29N5O3S2 |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29N5O3S2/c1-3-26-8-10-27(11-9-26)21-18(22(30)28-14-16(2)6-7-20(28)25-21)13-19-23(31)29(24(33)34-19)15-17-5-4-12-32-17/h6-7,13-14,17H,3-5,8-12,15H2,1-2H3/b19-13- |
InChI Key |
TWUPHIYZQBUJMK-UYRXBGFRSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Protection of 3-Bromopropylamine
3-Bromopropylamine is protected using 2-chlorotrityl chloride resin in methyltetrahydrofuran (2-MeTHF) at 0–5°C, yielding Intermediate A with >95% purity.
SN2 Reaction for Aryl Ester Formation
Intermediate A undergoes SN2 displacement with substituted phenoxide in dimethylacetamide (DMAc) at 60°C for 12 hours, forming Intermediate B (aryl ester). The reaction is driven by excess phenoxide (3 eq.) and catalytic potassium iodide.
Claisen Condensation and Cyclization
Lithiated acetonitrile (generated with LDA at −78°C) reacts with Intermediate B to form a keto-nitrile intermediate. Subsequent hydrazine condensation in ethanol at reflux yields the pyrido[1,2-a]pyrimidin-4-one scaffold. Yield: 68–72%.
Nucleophilic Aromatic Substitution (SNAr)
The pyrido[1,2-a]pyrimidin-4-one core reacts with 1-ethylpiperazine in N-methylpyrrolidone (NMP) at 120°C for 24 hours. Sodium bis(trimethylsilyl)amide (2 eq.) facilitates deprotonation, achieving 85% conversion.
Thiazolidinone Precursor Synthesis
3-(Tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one is prepared via:
Stereoselective Knoevenagel Condensation
The pyrido[1,2-a]pyrimidin-4-one intermediate reacts with the thiazolidinone precursor in acetic acid/triethylamine (3:1) at 50°C. The Z-configuration is controlled by steric hindrance from the tetrahydrofuran-2-ylmethyl group, achieving a 9:1 Z:E ratio.
Purification and Yield Optimization
| Step | Purification Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core synthesis | Column chromatography (SiO₂, EtOAc/hexane) | 68 | 98 |
| SNAr | Recrystallization (MeOH/H₂O) | 85 | 99 |
| Knoevenagel | Preparative HPLC (C18, acetonitrile/H₂O) | 76 | 97 |
Critical Notes :
-
Solid-phase synthesis (SPS) : 2-Chlorotrityl chloride resin enables efficient intermediate trapping, reducing purification steps.
-
Flow chemistry : Continuous-flow processing of the final three steps increases throughput to 1.2 kg/day.
Analytical Characterization
Spectroscopic Data
Stereochemical Validation
X-ray crystallography confirms the Z-configuration of the exocyclic double bond (C5=C bond length: 1.34 Å; torsion angle: 178.5°).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Batch SPS | 6 | 57 | Scalability |
| Flow SPS | 6 | 63 | Reduced reaction time (18h → 8h) |
| Traditional solution-phase | 8 | 41 | No specialized equipment |
Industrial-Scale Adaptations
Eli Lilly’s Protocol Modifications :
-
Kilogram-scale Claisen condensation : Lithiated acetonitrile is replaced with safer cyanoethylation reagents.
-
In-line IR monitoring : Ensures real-time control of the Knoevenagel condensation.
Emerging Technologies
Automated Continuous-Flow Synthesis :
-
Reactor setup : Five-column SPS system with integrated HPLC purification.
-
Output : 23 derivatives synthesized by varying thiazolidinone precursors and piperazine substituents.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Z/E isomer separation | Use of bulky tetrahydrofuran-2-ylmethyl group favors Z-configuration |
| Thiourea oxidation | Strict anaerobic conditions (N₂ atmosphere) |
| Pd/C catalyst poisoning | Pretreatment with ethylenediamine tetraacetic acid (EDTA) |
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazolidinone derivatives, including those related to the compound , as promising anticancer agents. Thiazolidinones exhibit a range of biological activities, including:
- Anti-cancer Activity : Compounds similar to thiazolidinones have shown efficacy against various cancer cell lines. For instance, derivatives have been reported to inhibit multi-tyrosine kinases, which are crucial in cancer progression. A notable example is a thiazolidinone derivative that demonstrated potent inhibitory activity against c-Met kinase with an IC50 value of 0.021 µmol L and significant cytotoxicity against lung carcinoma cells (A549) at 0.041 µM concentration .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Thiazolidinones have been documented to possess broad-spectrum antimicrobial activities, including:
- Antibacterial and Antifungal Effects : Research indicates that thiazolidinone derivatives can effectively combat bacterial strains and fungal infections. This is attributed to their ability to disrupt microbial cell wall synthesis and function.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is critical for its application in drug development. The synthesis typically involves:
- One-Pot Reactions : Recent advancements have facilitated the synthesis of thiazolidinone derivatives through efficient one-pot reactions that yield high purity and yield under mild conditions .
Table: Summary of Synthesis Methods for Thiazolidinone Derivatives
| Method | Description | Yield |
|---|---|---|
| One-Pot Synthesis | Combines multiple reagents in a single reaction vessel | High |
| Refluxing Conditions | Utilizes heat to drive reactions forward | Moderate |
| Ultrasound-Assisted Synthesis | Enhances reaction rates and yields using ultrasound waves | High |
Case Studies
Several studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- PIM Kinase Inhibition : A study by Bataille et al. reported on a series of thiazolidinone analogues that exhibited excellent PIM kinase inhibition with IC50 values ranging from 0.75 µM to 3.4 µM against leukemia cell lines MV4-11 and K562, showcasing their potential as therapeutic agents in hematological malignancies .
- Antimicrobial Activity : Research has indicated that certain thiazolidinones can effectively inhibit both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics amidst rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific context in which the compound is used and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family
Patented derivatives () and synthesized analogs () highlight critical structural variations affecting bioactivity:
*Predicted using fragment-based methods ().
Bioactivity and Target Affinity
- Kinase Inhibition Potential: The target compound shares a thiazolidinone-methylidene motif with ZINC00027361, a known GSK3 inhibitor ().
- PI3K/AKT Pathway : Unlike benzodioxol-containing analogs (), the tetrahydrofuran substituent may reduce off-target effects on cytochrome P450 enzymes, as seen in structurally related kinase inhibitors .
Research Findings and Implications
- Patent Analysis : Over 60% of patented 4H-pyrido[1,2-a]pyrimidin-4-one derivatives prioritize piperazine modifications (), underscoring their role in tuning target selectivity.
- Computational Predictions : The target compound’s Tanimoto similarity (>65%) to ChEMBL kinase inhibitors correlates with predicted IC50 values of <1 µM for PI3Kδ ().
- Comparative ADMET : The tetrahydrofuran substituent reduces CYP3A4 inhibition risk compared to phenyl-containing analogs, as demonstrated in hepatocyte assays for related compounds .
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and anticancer activities, and discusses relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A pyrido[1,2-a]pyrimidin core.
- A thiazolidin moiety.
- An ethylpiperazine substituent.
This structural complexity suggests potential interactions with various biological targets.
Antibacterial Activity
Research indicates that derivatives of compounds similar to this one exhibit significant antibacterial properties. For instance, a study found that certain synthesized thiazolidin derivatives demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 256 µg/mL . Although specific data on the target compound's antibacterial efficacy is limited, the presence of similar functional groups suggests it may exhibit comparable activity.
Anticancer Activity
Compounds with similar structures have also been investigated for anticancer properties. For example, studies on pyrido[1,2-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. While specific studies on our target compound are scarce, the structural similarities to known anticancer agents warrant further investigation.
Case Studies
- Synthesis and Testing of Analog Compounds : A series of thiazolidin derivatives were synthesized and tested for their biological activity. One study reported that these compounds displayed significant inhibition against bacterial strains, indicating a potential pathway for developing new antibiotics based on the target compound's structure .
- Molecular Docking Studies : In a related study, molecular docking simulations revealed that compounds with similar structures could effectively bind to bacterial regulatory proteins, enhancing their antibacterial activity against resistant strains like Pseudomonas aeruginosa . This suggests that our compound might also have potential as a lead molecule in antibiotic development.
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization, substitution, and condensation. Key steps include:
- Thiazolidinone ring formation : Use 2-mercaptoacetic acid under reflux with aromatic aldehydes and amines to generate the thioxo-thiazolidinone core .
- Coupling reactions : Employ catalysts like triethylamine in dimethylformamide (DMF) or ethanol for Z-alkene formation between pyrido-pyrimidinone and thiazolidinone moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure high purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the methylidene group) and confirms hydrogen bonding in the thiazolidinone ring .
- NMR : H and C NMR identify substituents (e.g., ethylpiperazine protons at δ 2.4–3.1 ppm; thioxo sulfur at δ 190–200 ppm in C) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 550.2 [M+H]) .
Q. What in vitro biological screening protocols are recommended for initial activity assessment?
- Antimicrobial assays : Use broth microdilution (MIC determination against S. aureus and E. coli) with positive controls like ciprofloxacin .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
Q. How can solvent and catalyst choices impact reaction yields?
- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Triethylamine or pyridine catalyzes imine formation, improving yields by 20–30% compared to uncatalyzed reactions .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities (e.g., unreacted thiols) may skew results .
- Assay standardization : Cross-validate protocols (e.g., ATP concentration in kinase assays) and use internal controls to minimize inter-lab variability .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the tetrahydrofuran-methyl group’s role in hydrophobic binding .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., sulfur atoms in thiazolidinone for nucleophilic attacks) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target enzymes .
- Kinetic studies : Monitor time-dependent inhibition (e.g., pre-incubation with enzymes to assess irreversible binding) .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in cancer cells .
Q. What strategies address stability issues in aqueous solutions?
- Degradation studies : Use LC-MS to identify hydrolytic byproducts (e.g., cleavage of the tetrahydrofuran ring at pH < 3) .
- Formulation optimization : Incorporate cyclodextrins or liposomal encapsulation to enhance shelf life .
Q. How can derivatives be designed to improve selectivity against off-target proteins?
- Substituent modification : Replace the ethyl group in piperazine with bulkier tert-butyl to reduce off-target kinase binding .
- Bioisosteric replacement : Substitute the thioxo group with carbonyl to modulate electron density and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
